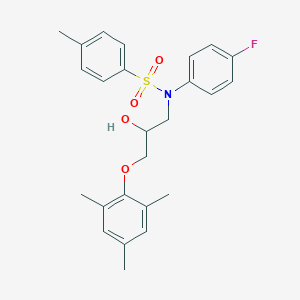

N-(4-fluorophenyl)-N-(2-hydroxy-3-(mesityloxy)propyl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-N-(2-hydroxy-3-(mesityloxy)propyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to as FMHM and is used for various scientific research applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

COX-2 Inhibition

Sulfonamide derivatives, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been synthesized and evaluated for their ability to inhibit COX-2, an enzyme associated with inflammation and pain. Introduction of a fluorine atom has been found to enhance COX-1/COX-2 selectivity, leading to the identification of potent and selective COX-2 inhibitors like JTE-522, which shows promise for treating conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

N-Demethylation of Amides

The use of N-fluorobenzenesulfonimide as an oxidant, in conjunction with a copper catalyst, has enabled the unprecedented N-demethylation of N-methyl amides, a process crucial for the synthesis of various organic compounds. This method highlights the role of fluorine-containing sulfonamides in facilitating novel organic transformations (Xu Yi et al., 2020).

Structural and Computational Studies

Sulfonamide molecules have been the subject of extensive structural characterization and computational studies to understand their physical, chemical, and biological properties. For instance, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) has been analyzed through crystallography and DFT calculations, offering insights into its molecular interactions and stability (P. Murthy et al., 2018).

Electrophilic Fluorination

Fluorine-containing sulfonamides serve as electrophilic fluorinating agents, enabling the selective introduction of fluorine atoms into organic molecules. This is crucial for the synthesis of fluorinated compounds, which have significant applications in medicinal chemistry and agrochemicals. A study on chiral fluorinating agents demonstrates the utility of N-fluoro-benzenesulfonamide derivatives in achieving enantioselective fluorination (Huiliang Sun et al., 2008).

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FNO4S/c1-17-5-11-24(12-6-17)32(29,30)27(22-9-7-21(26)8-10-22)15-23(28)16-31-25-19(3)13-18(2)14-20(25)4/h5-14,23,28H,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBXBMUQHDHHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=C(C=C(C=C2C)C)C)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-N-(2-hydroxy-3-(mesityloxy)propyl)-4-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2669010.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride](/img/structure/B2669012.png)

![tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2669016.png)

![3-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2669017.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2669018.png)

![6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2669019.png)